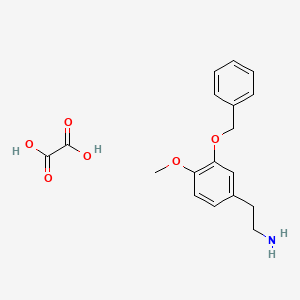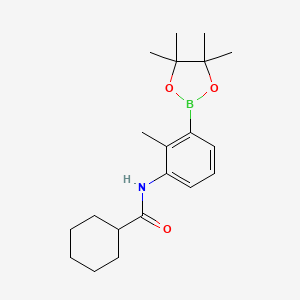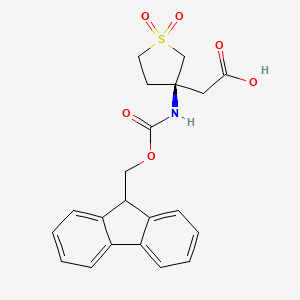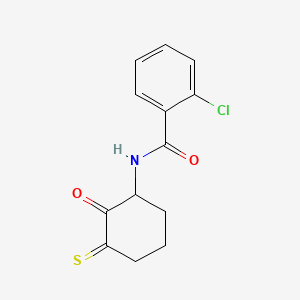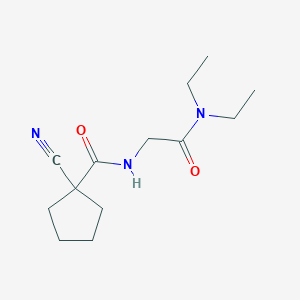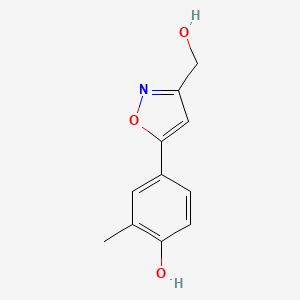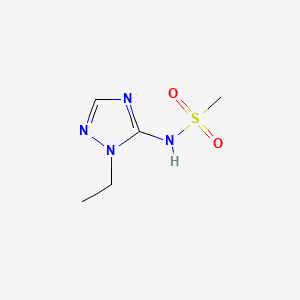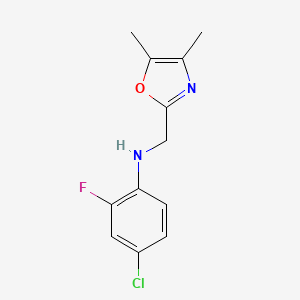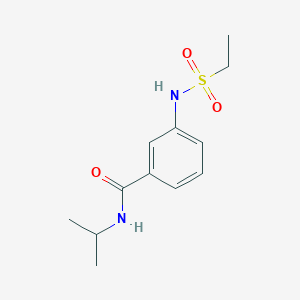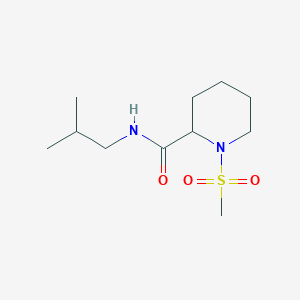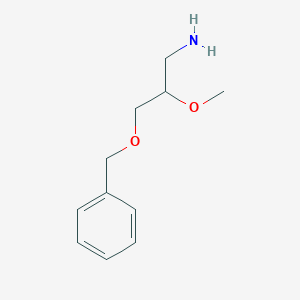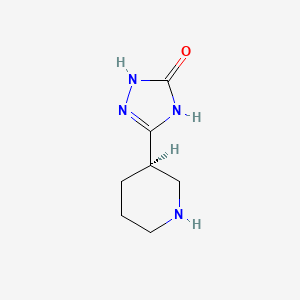
(R)-5-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperidine ring attached to a triazolone moiety, which contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of piperidine derivatives with triazolone precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of ®-5-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one may involve large-scale synthesis using batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
化学反应分析
Types of Reactions
®-5-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The piperidine ring and triazolone moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, ®-5-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its ability to modulate specific biochemical pathways makes it a candidate for investigating cellular processes and developing new therapeutic agents.
Medicine
In medicine, ®-5-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one is explored for its potential pharmacological properties. Researchers are investigating its efficacy in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer synthesis, catalysis, and other industrial processes.
作用机制
The mechanism of action of ®-5-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular processes. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved.
相似化合物的比较
Similar Compounds
- ®-Piperidin-3-yl-acetic acid ethyl ester
- ®-(Piperidin-3-yl)methanol
Uniqueness
Compared to similar compounds, ®-5-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one stands out due to its triazolone moiety, which imparts unique chemical properties and reactivity
属性
分子式 |
C7H12N4O |
|---|---|
分子量 |
168.20 g/mol |
IUPAC 名称 |
3-[(3R)-piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C7H12N4O/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,9,10,11,12)/t5-/m1/s1 |
InChI 键 |
XNNBTRBPNMXPCX-RXMQYKEDSA-N |
手性 SMILES |
C1C[C@H](CNC1)C2=NNC(=O)N2 |
规范 SMILES |
C1CC(CNC1)C2=NNC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide](/img/structure/B14915302.png)
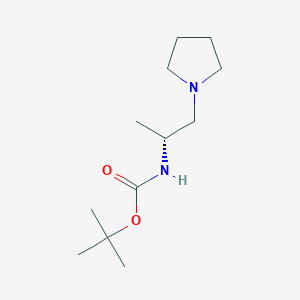
![2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde](/img/structure/B14915316.png)
